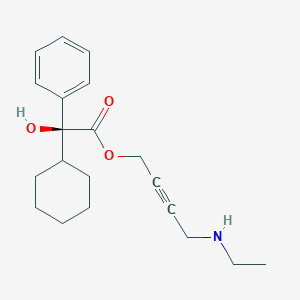![molecular formula C16H25N5O4S B061968 6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid CAS No. 175097-45-7](/img/structure/B61968.png)
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is a heterocyclic compound that belongs to the pyrrolopyrimidine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) typically involves multiple steps. One common method starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the dimethyl and pyrrolidinyl groups. The final step involves the formation of the sulfate salt.
Preparation of Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl and Pyrrolidinyl Groups: These groups are typically introduced through substitution reactions using reagents such as methyl iodide and pyrrolidine.
Formation of Sulfate Salt: The final compound is obtained by treating the intermediate with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow chemistry and green chemistry principles to minimize the use of hazardous solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribociclib: A pyrrolopyrimidine derivative used as a cyclin-dependent kinase inhibitor.
Piritrexim: Another pyrrolopyrimidine compound known for its dihydrofolate reductase inhibition and antitumor effects.
Uniqueness
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolopyrimidine derivatives.
Eigenschaften
CAS-Nummer |
175097-45-7 |
|---|---|
Molekularformel |
C16H25N5O4S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid |
InChI |
InChI=1S/C16H23N5.H2O4S/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
POJPHEWIAFJRSA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O |
Kanonische SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O |
Key on ui other cas no. |
175097-45-7 |
Synonyme |
7H-pyrrolo(2,3-d)pyrimidine-6,7-methyl-2,4-di-1-pyrrolidinyl hydrochloride U 89843 U 89843D U-89343A U-89843 U-89843D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



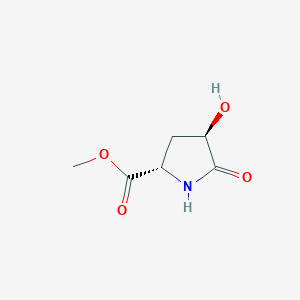
![trisodium;2-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B61896.png)
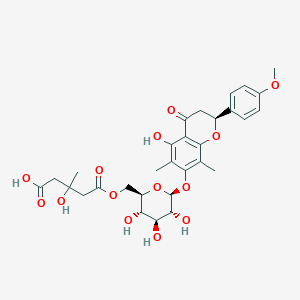
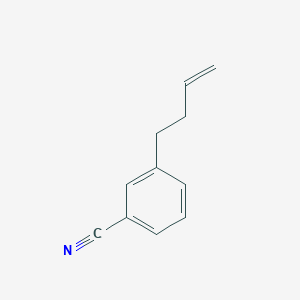
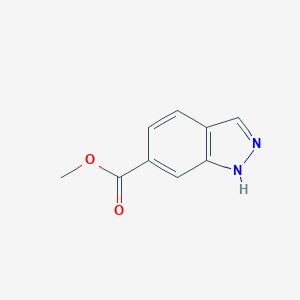
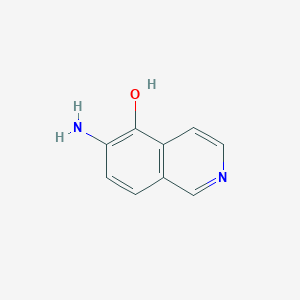
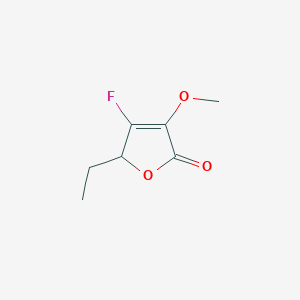
![(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B61909.png)
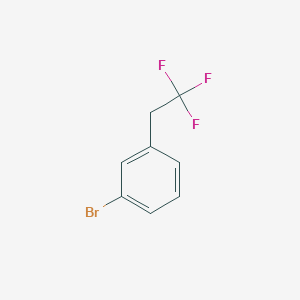
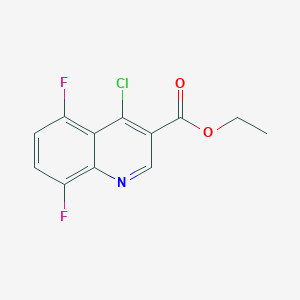
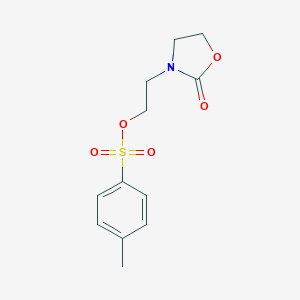
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
